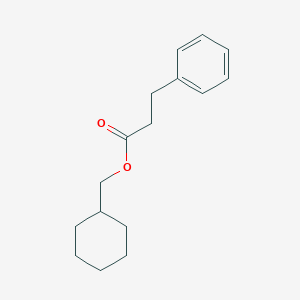

Cyclohexylmethyl 3-phenylpropanoate

Description

Cyclohexylmethyl 3-phenylpropanoate is an ester derivative synthesized from 3-phenylpropanoic acid and cyclohexylmethanol. This motif is known to enhance bioactivity in related compounds, as demonstrated in studies on bacterial neuraminidase (BNA) inhibitors . The compound’s lipophilic cyclohexyl group may improve membrane permeability and target binding compared to simpler alkyl esters.

Properties

CAS No. |

10397-54-3 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

cyclohexylmethyl 3-phenylpropanoate |

InChI |

InChI=1S/C16H22O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 |

InChI Key |

FZVLJIGCWDPNDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylmethyl 3-phenylpropanoate typically involves the esterification reaction between cyclohexylmethanol and 3-phenylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods: In an industrial setting, the production of cyclohexylmethyl 3-phenylpropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl 3-phenylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethanol and 3-phenylpropanoic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Hydrolysis: Cyclohexylmethanol and 3-phenylpropanoic acid.

Reduction: Cyclohexylmethyl alcohol.

Oxidation: 3-phenylpropanoic acid.

Scientific Research Applications

Cyclohexylmethyl 3-phenylpropanoate has various applications in scientific research:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance industry for its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of cyclohexylmethyl 3-phenylpropanoate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism. The molecular targets and pathways involved include interactions with enzymes such as esterases and lipases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Key analogs include:

- Ethyl 3-phenylpropanoate: Ethyl ester with moderate microbial correlations.

- Methyl 3-phenylpropanoate: Methyl ester linked to specific microbial species.

- Cyclohexylmethyl 3-phenylpropanoate: Bulky cyclohexylmethyl ester, hypothesized to enhance potency and stability.

Inhibitory Potency (SAR Trends)

Evidence from BNA inhibitor studies highlights the critical role of the cyclohexylmethyl group. For example:

- Compound 1 (cyclohexylmethyl derivative of luteolin): IC50 = 0.05 µM vs. luteolin (IC50 = 4.4 µM ), an 88-fold increase in potency .

- Compound 2 (cyclohexylmethyl derivative of eriodyctiol): IC50 = 0.07 µM vs. eriodyctiol (IC50 = 17.8 µM ), a 250-fold improvement .

Microbial Interactions

Microbial correlation studies reveal ester-specific associations:

- Ethyl 3-phenylpropanoate: Strongly correlated with Metschnikowia litorale (|ρ| > 0.7) .

- Methyl 3-phenylpropanoate: Linked to Pichia membranifaciens .

- Cyclohexylmethyl 3-phenylpropanoate: Not explicitly studied, but its bulkier structure may alter microbial binding or metabolism compared to smaller esters.

Physicochemical Properties

- Lipophilicity : The cyclohexylmethyl group increases logP, enhancing lipid membrane penetration.

- Stability : Bulky substituents may slow ester hydrolysis, extending half-life in biological systems.

Research Findings and Implications

- SAR Dominance: The cyclohexylmethyl group drastically improves inhibitory potency in flavonoid derivatives, suggesting a parallel effect in 3-phenylpropanoate esters .

- Microbial Selectivity: Ester substituent size and polarity influence microbial interactions. Cyclohexylmethyl 3-phenylpropanoate may exhibit unique correlations due to steric effects .

- Stability Advantage : Enhanced hydrolytic resistance could make cyclohexylmethyl esters more durable in industrial or therapeutic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.